N-[(3-ethylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide
Description
N-[(3-ethylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazoloazepine core with an ethylsulfonylphenyl moiety, making it an interesting subject for synthetic and application-based research.
Properties
IUPAC Name |
N-[(3-ethylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-4-27(25,26)16-7-5-6-14(8-16)10-20-18(24)23-12-15-11-21-22-17(15)9-19(2,3)13-23/h5-8,11H,4,9-10,12-13H2,1-3H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFTYXKBGOCJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)CNC(=O)N2CC3=C(CC(C2)(C)C)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide typically involves multiple steps:
Formation of the Pyrazoloazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloazepine ring system.
Introduction of the Ethylsulfonylphenyl Group: This can be achieved through a nucleophilic substitution reaction where the ethylsulfonylphenyl group is introduced to the pyrazoloazepine core.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower the activation energy and increase the reaction rate.
Purification Techniques: Such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Electrophiles: For substitution reactions, reagents like halogens or nitro groups can be used under acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation of the ethylsulfonyl group.
Amines: From reduction of the carboxamide group.
Substituted Aromatics: From electrophilic substitution on the aromatic ring.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Its unique structure may allow it to act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Receptor Binding: It may interact with biological receptors, making it useful in drug discovery.
Medicine
Pharmacological Studies: Investigating its potential as a therapeutic agent for various diseases.
Drug Development: As a lead compound for the development of new drugs.
Industry
Material Science: Its unique properties might be exploited in the development of new materials.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which N-[(3-ethylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide exerts its effects involves:
Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity.
Pathways: The compound could interfere with metabolic or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide
- N-[(3-ethylsulfonylphenyl)methyl]-6,6-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide
Uniqueness
- Structural Features : The presence of the ethylsulfonyl group and the specific positioning of the carboxamide group make it unique.
- Reactivity : Its reactivity profile differs due to the specific functional groups present.
- Applications : Its potential applications in various fields highlight its versatility compared to similar compounds.
This detailed overview provides a comprehensive understanding of N-[(3-ethylsulfonylphenyl)methyl]-7,7-dimethyl-1,4,6,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide, covering its synthesis, reactions, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
